molecular formula C13H18N2O2 B1290676 N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide CAS No. 952183-27-6

N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide

Cat. No.: B1290676
CAS No.: 952183-27-6
M. Wt: 234.29 g/mol
InChI Key: PENHWEKMIBTCSB-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide is a chemical compound with the CAS number 952183-27-6 . It has a molecular formula of C13H18N2O2 and a molecular weight of 234.29 g/mol . The product is offered with a purity of 95% and should be stored sealed in a dry environment, ideally at 2-8°C to maintain stability . As a benzamide derivative, this compound is part of a class of molecules known to be valuable intermediates in organic synthesis and medicinal chemistry research. For instance, structurally related N-(2-hydroxyethyl)benzamide compounds serve as key synthetic intermediates for creating novel scaffolds with potential biological activity, such as pyrazine derivatives investigated for their antimicrobial and anticancer properties . The presence of both pyrrolidine and hydroxyethylamide functional groups in its structure makes it a versatile building block for further chemical modifications and exploration in various research applications. This product is intended for research purposes in a controlled laboratory environment. It is not for human or veterinary diagnostic or therapeutic uses, nor for personal use. Researchers should consult the Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

N-(2-hydroxyethyl)-4-pyrrolidin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-10-7-14-13(17)11-3-5-12(6-4-11)15-8-1-2-9-15/h3-6,16H,1-2,7-10H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENHWEKMIBTCSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601245776
Record name N-(2-Hydroxyethyl)-4-(1-pyrrolidinyl)benzamide
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URL https://comptox.epa.gov/dashboard/DTXSID601245776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952183-27-6
Record name N-(2-Hydroxyethyl)-4-(1-pyrrolidinyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxyethyl)-4-(1-pyrrolidinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601245776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Amide Formation

One common method for synthesizing this compound is through direct amide formation using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The general reaction scheme involves:

  • Reactants :

    • 4-(pyrrolidin-1-yl)benzoic acid or its derivative
    • 2-hydroxyethylamine
  • Procedure :

    • Dissolve both reactants in a suitable solvent (e.g., dichloromethane).
    • Add EDC and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid.
    • Stir the mixture at room temperature for several hours.
    • Purify the product via column chromatography.

This method has been shown to yield the desired compound with good efficiency, typically achieving yields around 70-90% depending on reaction conditions and purification methods.

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid and efficient approach to preparing amides. This method can significantly reduce reaction times while improving yields.

  • Reactants :

    • Similar to the direct amide formation method.
  • Procedure :

    • Combine reactants in a microwave-compatible vessel with a suitable solvent.
    • Set the microwave to specific power levels and time intervals, often ranging from 5 to 15 minutes.
    • Monitor the reaction progress using thin-layer chromatography (TLC).
    • Isolate and purify the product.

Research indicates that microwave-assisted methods can enhance yields up to 95% while reducing reaction times compared to traditional heating methods.

Biocatalytic Methods

Recent advancements in biocatalysis have introduced environmentally friendly approaches for amide bond formation. Enzymatic methods can utilize lipases or other enzymes to facilitate the reaction under mild conditions.

  • Reactants :

    • Carboxylic acid derivatives (e.g., activated esters)
    • Amine sources such as 2-hydroxyethylamine
  • Procedure :

    • Mix reactants with an enzyme in an appropriate buffer solution.
    • Allow the reaction to proceed at optimal temperature and pH for enzyme activity.
    • Extract and purify the product using standard organic extraction techniques.

Biocatalytic approaches can achieve high selectivity and yield, making them attractive for pharmaceutical applications.

Summary of Yields and Conditions

Method Yield (%) Reaction Time Conditions
Direct Amide Formation 70-90 Several hours Room temperature
Microwave-Assisted Synthesis Up to 95 5-15 minutes Microwave irradiation
Biocatalytic Methods Variable Several hours Mild conditions

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Formation of N-(2-oxoethyl)-4-(pyrrolidin-1-yl)benzamide.

    Reduction: Formation of N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzylamine.

    Substitution: Formation of nitro or halogenated derivatives of the benzamide core.

Scientific Research Applications

N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Functional Group Variations

The benzamide scaffold allows for extensive derivatization. Key structural variations among related compounds include:

Table 1: Structural Comparison of Selected Benzamide Derivatives
Compound Name Amide Substituent Aromatic Ring Substituent Key Features Reference
N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide 2-hydroxyethyl Pyrrolidin-1-yl Hydrophilic side chain
N-(2-morpholinoethyl)benzamide (Compound 6) 2-morpholinoethyl Dihydroisoquinolin-2(1H)-ylmethyl Morpholine enhances polarity
N-(2-(pyrrolidin-1-yl)ethyl)benzamide (Compound 7) 2-(pyrrolidin-1-yl)ethyl Dihydroisoquinolin-2(1H)-ylmethyl Dual pyrrolidine moieties
N-(2-hydroxyethyl)-4-(1H-imidazol-1-yl)benzamide 2-hydroxyethyl 1H-imidazol-1-yl Imidazole improves metal binding
N-(substituted benzyl imino)benzamide (Compound 3D) Substituted benzyl imino 2″,5″-dioxo-pyrrolidin-1-yl Dioxo-pyrrolidine increases polarity

Key Observations :

  • The 2-hydroxyethyl group in the target compound likely enhances water solubility compared to morpholinoethyl or pyrrolidinylethyl substituents .

Key Observations :

  • Yields for benzamide derivatives range from 55% to 74%, with polar substituents (e.g., hydroxyethyl) often requiring optimized purification steps .
  • The absence of melting point data for the target compound suggests challenges in crystallization, possibly due to its hydrophilic nature .

Key Observations :

  • The dioxo-pyrrolidine moiety in Compound 3D contributes to antifungal activity, though its efficacy is moderate compared to clotrimazole .
  • Imidazole-containing analogs show promising anticancer activity, likely due to interactions with cellular kinases or DNA .
  • The target compound’s pyrrolidine group may favor enzyme inhibition (e.g., butyrylcholinesterase) based on trends observed in Compound 6 .

Biological Activity

N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound consists of a benzamide core with a pyrrolidine ring and a hydroxyethyl substituent. The presence of these functional groups contributes to its distinct chemical reactivity and biological interactions.

Key Structural Features:

  • Benzamide Core: Provides a stable scaffold for further modifications.
  • Pyrrolidine Ring: Enhances the compound's ability to interact with biological targets through hydrophobic interactions.
  • Hydroxyethyl Group: Capable of forming hydrogen bonds, potentially influencing binding affinity to target proteins.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes or receptors. The hydroxyethyl group can engage in hydrogen bonding with active site residues, while the pyrrolidine ring facilitates hydrophobic interactions. This dual mechanism allows the compound to modulate various biological pathways effectively.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties, potentially making it a candidate for treating inflammatory diseases. The compound's ability to inhibit specific pathways involved in inflammation has been documented in several studies .

2. Analgesic Properties

The compound has also been explored for its analgesic effects, providing relief from pain through mechanisms similar to those observed in traditional analgesics. This potential has garnered interest for further pharmacological evaluation .

3. Enzyme Inhibition

This compound has been investigated as an inhibitor for various enzymes, including those involved in cancer progression and neurodegenerative diseases. Its selectivity and potency against specific enzyme isoforms have made it a focal point in drug discovery .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines,
AnalgesicModulation of pain pathways,
Enzyme InhibitionTargeting specific enzyme isoforms ,

Case Study: JNK3 Inhibition

A study focused on the inhibition of c-jun N-terminal kinase 3 (JNK3), which is implicated in neurodegenerative disorders, demonstrated that this compound could effectively inhibit this kinase. The compound showed promising results in cellular assays, indicating potential therapeutic applications in treating neurological conditions .

Comparative Analysis

This compound can be compared with similar compounds like N-(2-hydroxyethyl)-4-(morpholin-1-yl)benzamide and N-(2-hydroxyethyl)-4-(piperidin-1-yl)benzamide. Each variant exhibits different biological activities based on the substituent's nature:

CompoundStructural FeatureBiological Activity
This compoundPyrrolidine ringAnti-inflammatory, analgesic
N-(2-hydroxyethyl)-4-(morpholin-1-yl)benzamideMorpholine ringVaried activity
N-(2-hydroxyethyl)-4-(piperidin-1-yl)benzamidePiperidine ringDifferent pharmacokinetics

Q & A

Q. How can researchers optimize the synthesis of N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide?

Methodological Answer: Synthetic optimization involves systematic variation of reaction parameters:

  • Solvent Selection: Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, as demonstrated in coupling reactions involving benzamide derivatives .
  • Catalysts and Coupling Agents: Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to enhance amide bond formation efficiency (83% yield reported in analogous benzamide syntheses) .
  • Temperature Control: Reflux conditions (e.g., pyridine at 4 h reflux) are critical for activating carboxyl groups in precursor molecules .
  • Purification: Post-reaction precipitation with isopropyl alcohol (IPA) removes unreacted amines, followed by HPLC validation (>98% purity) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks for the hydroxyethyl (-CH2CH2OH) and pyrrolidine (N-CH2) moieties. Chemical shifts for pyrrolidine protons typically appear at δ 2.5–3.5 ppm .
    • 2D NMR (COSY, HSQC): Resolve stereochemical ambiguities in the pyrrolidine ring .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., ESI+ mode) with <2 ppm error .
  • HPLC-PDA: Assess purity (>95%) and detect polar byproducts .

Advanced Research Questions

Q. How can computational docking predict the biological activity of this compound?

Methodological Answer:

  • Glide Docking (Schrödinger Suite):
    • Grid Generation: Define the active site using co-crystallized HDAC2 (PDB: 4LXZ) or similar targets .
    • Flexible Ligand Sampling: Account for rotatable bonds in the hydroxyethyl and pyrrolidine groups .
    • Scoring with Glide XP: Prioritize poses with hydrophobic enclosure and hydrogen-bonding interactions (e.g., hydroxyethyl with catalytic Zn²⁺ in HDACs) .
  • Validation: Compare docking scores to known HDAC inhibitors (e.g., MS-275, a benzamide-class inhibitor with IC₅₀ ~150 nM) .

Q. How to resolve contradictions in enzyme inhibition assay data?

Methodological Answer:

  • Orthogonal Assays: Combine HDAC fluorometric assays with Western blotting for acetylated histone H3 (Ac-H3) to confirm target engagement .
  • Solubility Adjustments: Use DMSO concentrations <0.1% to avoid solvent interference; pre-equilibrate compounds in assay buffer .
  • Negative Controls: Include inactive analogs (e.g., methyl-substituted benzamides) to rule out nonspecific effects .

Q. What strategies improve metabolic stability of this benzamide derivative?

Methodological Answer:

  • Structural Modifications:
    • Replace the hydroxyethyl group with a trifluoromethyl moiety to enhance lipophilicity and reduce Phase I oxidation (see analogous compounds with t₁/₂ >4 h in liver microsomes) .
    • Introduce steric hindrance near metabolically labile sites (e.g., bulky substituents on the pyrrolidine ring) .
  • In Vitro Testing: Use human liver microsomes (HLM) with LC-MS/MS to quantify parent compound depletion rates .

Data Analysis and Structural Insights

Q. How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Analog Synthesis: Vary substituents at key positions:
    • Pyrrolidine Ring: Replace with piperazine or morpholine to alter basicity .
    • Benzamide Core: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance HDAC binding .
  • Biological Testing:
    • Measure IC₅₀ values against HDAC isoforms (Class I vs. II) .
    • Corrogate cytotoxicity in cancer cell lines (e.g., HCT-116) with HDAC inhibition .

Q. What experimental controls are critical in solubility studies?

Methodological Answer:

  • Buffer Systems: Test solubility in phosphate-buffered saline (PBS) and simulated intestinal fluid (FaSSIF) to mimic physiological conditions .
  • Positive Controls: Compare to structurally similar compounds with known solubility profiles (e.g., MS-275 solubility: 0.5 mg/mL in water) .
  • Dynamic Light Scattering (DLS): Monitor aggregation at high concentrations (>100 µM) .

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